

Physicochemical Profile & Application Guide: 3-Azido-N,N-Dimethylaniline[1]

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Compound of Interest

Compound Name: 3-azido-N,N-dimethylaniline

CAS No.: 31125-03-8

Cat. No.: B6168730

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Executive Summary

3-Azido-N,N-dimethylaniline (CAS: 31125-03-8) is a specialized aryl azide building block used primarily in Click Chemistry (CuAAC) and bioconjugation.[1][2][3] Unlike its para-substituted isomer (a well-known dark quencher), the meta-substitution pattern in this compound interrupts the direct conjugation between the electron-donating dimethylamino group and the electron-withdrawing azide group. This unique electronic decoupling makes it a valuable scaffold for designing fluorogenic probes where specific electronic tuning is required to modulate quantum yield or absorption shifts upon triazole formation.[4]

Part 1: Molecular Architecture & Identification

Property	Detail
IUPAC Name	3-Azido-N,N-dimethylaniline
Common Synonyms	m-Azido-N,N-dimethylaniline; 1-Azido-3-(dimethylamino)benzene
CAS Number	31125-03-8
Molecular Formula	C ₈ H ₁₀ N ₄
Molecular Weight	162.20 g/mol
SMILES	CN(C)C1=CC=CC(N=[N+]=[N-])=C1
Structural Class	Aryl Azide / Tertiary Amine

Part 2: Physicochemical Profile[7][8]

Physical State & Solubility

While the para-isomer is a solid (MP ~70°C), the 3-isomer (meta) often presents as a viscous oil or low-melting solid at room temperature due to the lower symmetry of the meta-substitution, which disrupts crystal packing efficiency.

- Solubility: Highly soluble in polar aprotic organic solvents (DMSO, DMF, Acetonitrile) and chlorinated solvents (DCM, Chloroform).[4]
- Water Solubility: Negligible.[4][5] Requires organic co-solvents (e.g., DMSO/Water mixtures) for biological applications.[4]
- Stability: Thermally stable at room temperature if stored away from light.[4] Aryl azides can decompose (releasing N₂) at elevated temperatures (>100°C) or under intense UV irradiation (forming nitrenes).[4]

Spectroscopic Signatures[4][9]

- IR Spectrum: The diagnostic azide asymmetric stretch appears strongly at ~2100–2130 cm⁻¹. [4] This peak is essential for monitoring reaction progress (disappearance indicates successful "clicking").[4]

- UV-Vis Absorption: The meta-orientation prevents the strong intramolecular charge transfer (ICT) seen in the para-isomer. Consequently, the absorption maximum () is typically blue-shifted relative to 4-azido-N,N-dimethylaniline.
- ^1H NMR (CDCl_3 , 400 MHz):
 - ~2.9–3.0 ppm (s, 6H, $\text{N}(\text{CH}_3)_2$).^[4]
 - ~6.3–7.2 ppm (m, 4H, Aromatic protons).^[4] Note: The proton ortho to both groups (C2) will show a distinct shift due to the shielding/deshielding effects of the substituents.

Part 3: Synthesis Protocol (Diazotization Route)

Context: The most robust synthesis involves the diazotization of commercially available 3-amino-N,N-dimethylaniline followed by nucleophilic displacement with sodium azide.

Reagents

- Precursor: 3-Amino-N,N-dimethylaniline (CAS: 99-07-0).
- Diazotizing Agent: Sodium Nitrite (NaNO_2).^[4]
- Azide Source: Sodium Azide (NaN_3).^[4] Warning: Toxic/Explosive.^[4]
- Acid: HCl (6M) or H_2SO_4 .^[4]

Step-by-Step Methodology

- Acidification: Dissolve 3-amino-N,N-dimethylaniline (1.0 eq) in 6M HCl at 0°C. Maintain temperature <5°C to prevent diazonium decomposition.
- Diazotization: Dropwise add an aqueous solution of NaNO_2 (1.1 eq).^[4] The solution will turn clear/yellowish.^[4] Stir for 20 min at 0°C.
 - Validation: Check for excess nitrous acid using starch-iodide paper (turns blue/black).^[4]
- Azidation: Carefully add an aqueous solution of NaN_3 (1.2 eq) dropwise.
 - Observation: Vigorous evolution of N_2 gas will occur.^[4] Use a blast shield.

- Workup: Stir for 1–2 hours allowing the mixture to warm to room temperature. Extract with Ethyl Acetate (3x).[4] Wash organics with saturated NaHCO₃ and brine.
- Purification: Dry over Na₂SO₄ and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram



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Caption: Standard diazotization pathway for converting aniline precursors to aryl azides.

Part 4: Reactivity & Applications (Click Chemistry)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of **3-azido-N,N-dimethylaniline** is as a "clickable" handle. It reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles.[4]

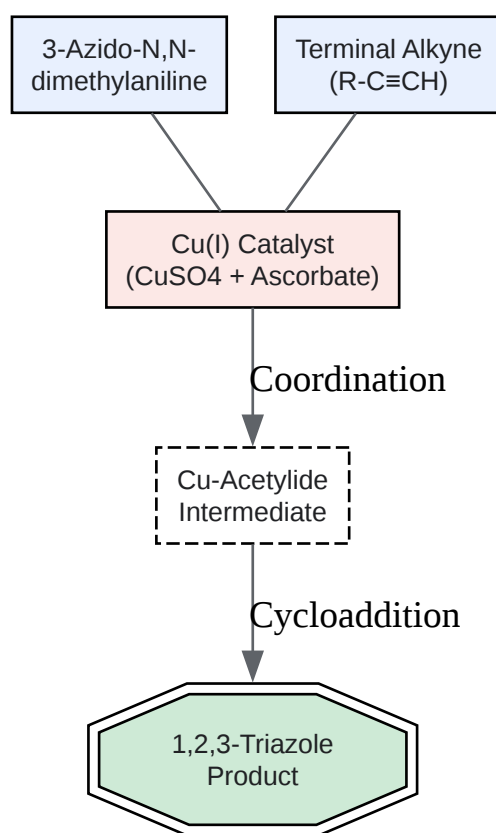
- Mechanism: The Cu(I) catalyst coordinates the alkyne and azide, lowering the activation energy for the cycloaddition.
- Electronic Effect: The meta-dimethylamino group acts as a moderate electron donor.[4] While less conjugated than the para-isomer, it still influences the electron density of the resulting triazole, potentially affecting the photophysical properties of the final conjugate (e.g., preventing complete fluorescence quenching).

Experimental Click Protocol (General)

- Solvent: DMSO/Water (1:[4]1) or tBuOH/Water (1:1).[4]
- Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%).[4]

- Ligand (Optional but Recommended): TBTA or THPTA (to protect Cu(I) from oxidation and prevent aggregation).[4]
- Conditions: React **3-azido-N,N-dimethylaniline** (1 eq) with Alkyne (1 eq) at RT for 1–4 hours.
- Monitoring: Monitor by TLC or LC-MS (disappearance of azide peak).

Reaction Mechanism Diagram



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Caption: CuAAC reaction workflow converting the azide and alkyne into a stable triazole linkage.

Part 5: Safety & Handling (Critical)[10]

1. Azide Hazards:

- Explosivity: While aryl azides are generally more stable than alkyl azides, the C/N ratio rule is critical.[4]
 - Rule:
.[4]
 - Calculation for $C_8H_{10}N_4$:
.[4]
 - Verdict: This compound has a ratio < 3 , indicating it is high energy and potentially unstable.[4] It should never be distilled or heated neat.[4] Store in solution if possible, or as a solid in small quantities ($< 1g$) in the dark.

2. Toxicity:

- Aniline derivatives are typically toxic by inhalation and skin contact.[4][6][7][8]
- PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
- Disposal: Do not dispose of azide solutions down the drain (reacts with copper/lead pipes to form explosive metal azides).[4] Quench with dilute bleach or specific azide neutralization protocols.[4]

References

- PubChem.Compound Summary: **3-Azido-N,N-dimethylaniline**. [1][2][4] National Library of Medicine.[4] Available at: [\[Link\]](#)
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[4] Angewandte Chemie International Edition.[4] (Foundational reference for CuAAC mechanism).
- Bräse, S., et al. (2005).[4] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[4] Angewandte Chemie International Edition.[4] (Authoritative review on azide synthesis and safety).

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Sources

- [1. namiki-s.co.jp](http://namiki-s.co.jp) [namiki-s.co.jp]
- [2. 2680665-28-3_CAS号:2680665-28-3_Methyl 4-\(2-\[\[\[\(benzyloxy\)carbonyl\]amino\]acetyl\]-2-methylbenzoate - 化源网](http://www.m.chemsrc.com) [m.chemsrc.com]
- [3. 3-azido-N,N-dimethylaniline | 31125-03-8](http://sigmaaldrich.com) [sigmaaldrich.com]
- [4. Thiamine | C12H17N4OS+ | CID 1130 - PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- [5. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- [6. pentachemicals.eu](http://pentachemicals.eu) [pentachemicals.eu]
- [7. cdn isotopes.com](http://cdnisotopes.com) [cdnisotopes.com]
- [8. merckmillipore.com](http://merckmillipore.com) [merckmillipore.com]
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